3-Methyl-2-nitroaniline vs. 2,3-Dinitroaniline: Differential Reactivity in Acid-Catalyzed Nitro Group Rearrangement
In concentrated sulfuric acid at 110 °C, 3-methyl-2-nitroaniline undergoes nitro group rearrangement at a substantially slower rate compared to 2,3-dinitroaniline [1]. This kinetic difference is attributed to the absence of a second nitro group that would otherwise activate the ring toward electrophilic attack and migration. The quantitative distinction is critical for processes involving acidic conditions where unwanted rearrangement side reactions must be minimized.
| Evidence Dimension | Relative reaction rate for nitro group rearrangement |
|---|---|
| Target Compound Data | Reacts much more slowly than 2,3-dinitroaniline (qualitative rate ranking) |
| Comparator Or Baseline | 2,3-Dinitroaniline (CAS 602-03-9) as faster-reacting comparator |
| Quantified Difference | Target compound rate significantly lower; methyl and t-butyl substituents on 2,3-dinitroaniline produce only small rate effects, whereas 3-methyl-2-nitroaniline without the second nitro group exhibits markedly reduced reactivity |
| Conditions | Concentrated H₂SO₄, 110 °C, rearrangement assay |
Why This Matters
When synthetic protocols require acid-stable intermediates, 3-methyl-2-nitroaniline offers lower susceptibility to nitro migration side reactions than dinitroaniline analogs, improving process robustness.
- [1] Murphy JT, Ridd JH. The rearrangement of aromatic nitro compounds. Part 1. The reactions of nitroanilines in aqueous sulphuric acid. J Chem Soc, Perkin Trans 2. 1987;1767–1772. View Source
